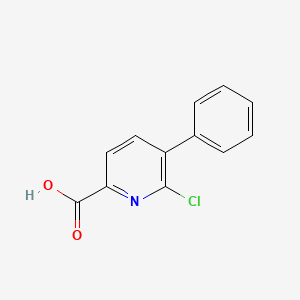

6-Chloro-5-phenylpicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-9(8-4-2-1-3-5-8)6-7-10(14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVTXPUVKSEURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673486 | |

| Record name | 6-Chloro-5-phenylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214352-99-4 | |

| Record name | 6-Chloro-5-phenylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Chloro-5-phenylpicolinic Acid

Abstract

6-Chloro-5-phenylpicolinic acid is a substituted pyridine carboxylic acid derivative that holds significant potential as a key intermediate and structural motif in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a halogen, an aryl group, and a carboxylic acid on the pyridine core, makes it an attractive scaffold for library synthesis and lead optimization. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of this compound, designed for researchers and professionals in drug development and chemical synthesis. The proposed route is grounded in established, high-yield chemical transformations, including a palladium-catalyzed Suzuki-Miyaura cross-coupling and a subsequent selective oxidation. This document offers a detailed retrosynthetic analysis, step-by-step experimental protocols, and a critical discussion of the underlying chemical principles to ensure both reproducibility and a deep understanding of the synthetic strategy.

Introduction and Strategic Overview

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. Pyridine derivatives, in particular, are prevalent in a vast array of biologically active molecules. This compound represents a valuable building block, combining the features of an arylated pyridine with a chelating picolinic acid moiety and a reactive chlorine handle for further derivatization.

Directly assembling such a tri-substituted ring in a single step is challenging. Therefore, a more strategic, multi-step approach is required. This guide details a scientifically sound two-step synthesis strategy that leverages a key intermediate, 6-chloro-5-phenyl-2-methylpyridine . The overall strategy is as follows:

-

Carbon-Carbon Bond Formation: Construction of the 5-phenylpyridine core via a regioselective Suzuki-Miyaura cross-coupling reaction.

-

Functional Group Transformation: Selective oxidation of the 2-methyl group on the pyridine ring to the corresponding carboxylic acid.

This approach is advantageous as it relies on well-understood, versatile, and scalable reaction classes, offering a high probability of success for laboratory-scale synthesis.

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically deconstructs the molecule into simpler, more readily available precursors. The primary disconnection is the carboxylic acid group, which can be formed from the oxidation of a methyl group—a common and reliable transformation in pyridine chemistry[1]. This leads to the key intermediate, 6-chloro-5-phenyl-2-methylpyridine .

The second disconnection targets the phenyl-pyridine bond. This C-C bond can be efficiently formed using palladium-catalyzed cross-coupling chemistry, such as the Suzuki-Miyaura reaction[2][3]. This points to a reaction between a di-halogenated 2-methylpyridine and phenylboronic acid. For optimal regioselectivity, a starting material like 5-bromo-6-chloro-2-methylpyridine is ideal, as the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in oxidative addition to a Palladium(0) catalyst.

Caption: Retrosynthetic pathway for this compound.

Synthesis Pathway: Detailed Protocols and Mechanisms

This section outlines the two-step synthetic route from 5-bromo-6-chloro-2-methylpyridine to the final product.

Part A: Synthesis of 6-Chloro-5-phenyl-2-methylpyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons.[2][3] The reaction utilizes a palladium catalyst to couple an organoboron compound (phenylboronic acid) with an organohalide.

Causality and Experimental Choices:

-

Substrate: 5-Bromo-6-chloro-2-methylpyridine is chosen to ensure regioselective coupling at the C5 position. The C-Br bond undergoes oxidative addition with the Pd(0) catalyst much more readily than the stronger C-Cl bond.[2]

-

Catalyst: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is used. These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps, improving reaction efficiency and yields, especially for heteroaromatic substrates.[4]

-

Base: An aqueous base such as K₂CO₃ or Cs₂CO₃ is essential. The base activates the boronic acid, forming a more nucleophilic boronate complex, which is required for the crucial transmetalation step in the catalytic cycle.[4]

-

Solvent: A two-phase solvent system, typically an organic solvent like toluene or 1,4-dioxane with water, is used to dissolve both the organic-soluble substrates and the water-soluble inorganic base.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling step.

Experimental Protocol:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-bromo-6-chloro-2-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Add the degassed solvents, toluene and water, in a 4:1 ratio (e.g., 10 mL of total solvent per 1 mmol of the starting halide).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 6-chloro-5-phenyl-2-methylpyridine.

Part B: Oxidation of 6-Chloro-5-phenyl-2-methylpyridine

The oxidation of the 2-methyl group (picoline) to a carboxylic acid is a classic transformation.[1] While various reagents can accomplish this, potassium permanganate (KMnO₄) is a robust and accessible choice for lab-scale synthesis.

Causality and Experimental Choices:

-

Oxidant: KMnO₄ is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction proceeds through a radical mechanism involving the abstraction of a benzylic proton.

-

Solvent: The reaction is typically run in water or a mixture of pyridine and water. Water is the solvent for KMnO₄, and pyridine can help solubilize the organic starting material.

-

Temperature: The reaction often requires heating to proceed at a reasonable rate. However, the temperature must be carefully controlled to avoid over-oxidation or degradation of the pyridine ring.

-

Work-up: The work-up involves quenching excess KMnO₄ with an alcohol (like isopropanol) and filtering off the manganese dioxide (MnO₂) byproduct. The product is then isolated by acidifying the aqueous solution, which protonates the carboxylate and causes the less soluble picolinic acid to precipitate.

Caption: Experimental workflow for the oxidation of the methyl group.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 6-chloro-5-phenyl-2-methylpyridine (1.0 eq) in a minimal amount of pyridine.

-

Add water to the flask. The ratio of water to pyridine can be adjusted (e.g., 10:1) to maintain solubility.

-

Heat the solution to approximately 80-90 °C.

-

Slowly add potassium permanganate (KMnO₄, approx. 3.0 eq) in portions over 1-2 hours. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of MnO₂ will form.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction mixture to room temperature. Quench any excess KMnO₄ by the dropwise addition of isopropanol until the purple color is completely discharged.

-

Filter the hot mixture through a pad of Celite® to remove the brown MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

-

Combine the filtrate and washings and cool the solution in an ice bath.

-

Slowly acidify the clear filtrate to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid (HCl) with stirring.

-

A white precipitate of this compound should form.

-

Keep the mixture in the ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Data Summary and Expected Results

The following table summarizes the key parameters for the proposed synthetic pathway. Yields are estimates based on similar transformations reported in the literature and may vary.

| Step | Reaction Type | Key Reagents | Solvent(s) | Temp. (°C) | Typical Time (h) | Est. Yield (%) |

| A | Suzuki Coupling | Phenylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃ | Toluene/H₂O | 90-100 | 4-12 | 75-90 |

| B | Oxidation | Potassium Permanganate (KMnO₄) | H₂O/Pyridine | ~100 | 3-6 | 60-80 |

Conclusion

The synthesis of this compound can be reliably achieved through a robust two-step sequence involving a regioselective Suzuki-Miyaura cross-coupling followed by a standard oxidation of the 2-methyl group. This pathway offers high modularity, allowing for the potential synthesis of various 5-aryl analogues by simply substituting different boronic acids in the first step. The protocols described herein are based on well-established and scalable chemical reactions, providing a solid foundation for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

Unraveling the Molecular Gambit: A Technical Guide to the Mechanism of Action of 6-Chloro-5-phenylpicolinic Acid

Foreword: The Picolinates - A Legacy of Auxinic Herbicides

In the intricate world of chemical biology and agrochemical science, the picolinic acid scaffold has long been recognized for its potent herbicidal properties. These synthetic compounds masterfully mimic the natural plant hormone indole-3-acetic acid (IAA), hijacking the plant's own growth regulation machinery to lethal effect. This guide delves into the presumptive mechanism of action of a specific picolinate, 6-Chloro-5-phenylpicolinic acid. While direct literature on this precise molecule is not extensively available, its structural features firmly place it within the well-established class of synthetic auxin herbicides.[1][2][3][4] This document, therefore, synthesizes our understanding of picolinic acid herbicides to provide an in-depth, technical exploration of the core biological processes that this compound is anticipated to modulate. For researchers, scientists, and drug development professionals, this guide offers a foundational understanding of the molecular interactions, cellular consequences, and experimental validation of this class of compounds.

I. The Central Dogma of Auxin Action: A Primer

To comprehend the action of an auxin mimic, one must first appreciate the elegant complexity of the natural auxin signaling pathway. This pathway is fundamental to nearly every aspect of plant growth and development, from cell elongation and division to root formation and tropic responses.[5][6]

The core of this signaling cascade involves a sophisticated protein degradation system. Under low auxin conditions, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors, binding to and inhibiting Auxin Response Factors (ARFs). ARFs are transcription factors that, when active, regulate the expression of a multitude of auxin-responsive genes.

The arrival of auxin initiates a molecular cascade. Auxin binds to a receptor complex consisting of an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or its homologs, the Auxin Signaling F-box (AFB) proteins, which are part of a larger SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[6] This binding event stabilizes the interaction between the SCFTIR1/AFB complex and the Aux/IAA repressor proteins. This interaction tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to modulate the transcription of auxin-responsive genes, thereby triggering a wide range of physiological responses.

II. This compound: The Synthetic Usurper

This compound, by virtue of its picolinic acid core, is predicted to function as a synthetic auxin.[3][7] Unlike the native auxin, IAA, which is subject to tight homeostatic control within the plant, synthetic auxins like the picolinates are typically more stable and persistent.[6] This stability leads to a continuous and overwhelming activation of the auxin signaling pathway, ultimately resulting in uncontrolled and disorganized growth that is fatal to susceptible plants.[5][6]

Molecular Interaction with the TIR1/AFB Co-Receptor Complex

The primary mode of action for picolinic acid herbicides is their ability to bind to the auxin co-receptor complex.[2][7] The picolinic acid molecule fits into the auxin-binding pocket of the TIR1/AFB proteins, effectively "gluing" the Aux/IAA repressors to the SCF E3 ubiquitin ligase complex. This leads to the perpetual degradation of Aux/IAA proteins, unleashing the activity of ARFs and causing a massive and sustained transcriptional reprogramming within the plant cell.

The specific substitutions on the picolinic acid ring, in this case, a chloro group at the 6-position and a phenyl group at the 5-position, are critical for the molecule's activity and selectivity. These substitutions influence the compound's binding affinity for the TIR1/AFB receptors, its stability within the plant, and its translocation to target tissues. Structure-activity relationship studies on various picolinic acid derivatives have shown that modifications at these positions can significantly impact herbicidal potency.[2][8]

Caption: A simplified diagram of the auxin signaling pathway and the disruptive action of this compound.

Downstream Cellular and Physiological Consequences

The hyper-stimulation of the auxin signaling pathway by this compound is expected to induce a cascade of detrimental physiological effects in susceptible plants, including:

-

Uncontrolled Cell Elongation and Division: The continuous activation of auxin-responsive genes leads to epinastic growth, stem and petiole twisting, and abnormal cell elongation.[5]

-

Ethylene Production: High levels of auxin are known to stimulate the production of ethylene, another plant hormone. Ethylene can exacerbate the symptoms of auxin overdose, leading to senescence and abscission.

-

Abscisic Acid (ABA) Accumulation: Recent studies have shown that auxinic herbicides can induce the production of ABA, a stress hormone that can contribute to the overall phytotoxic effects.[8]

-

Disruption of Vascular Tissues: The uncontrolled growth can crush and disrupt the phloem and xylem, impairing the transport of water and nutrients, and ultimately leading to plant death.

III. Experimental Validation of the Mechanism of Action

To empirically validate the presumed mechanism of action of this compound, a series of established experimental protocols can be employed.

A. In Vitro Binding Assays

The direct interaction between this compound and the TIR1/AFB receptor complex can be quantified using in vitro binding assays.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Immobilization: Covalently immobilize purified recombinant TIR1 or a specific AFB protein onto a sensor chip.

-

Analyte Injection: Flow solutions of this compound at various concentrations over the sensor surface.

-

Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized protein.

-

Data Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the binding affinity (KD).

B. Gene Expression Analysis

The effect of this compound on the transcription of auxin-responsive genes can be assessed using quantitative real-time PCR (qRT-PCR).

Protocol: qRT-PCR for Auxin-Responsive Gene Expression

-

Plant Treatment: Treat susceptible plant seedlings (e.g., Arabidopsis thaliana) with a range of concentrations of this compound.

-

RNA Extraction: Harvest plant tissues at various time points and extract total RNA.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., members of the GH3 and SAUR gene families).

-

Analysis: Quantify the relative fold change in gene expression compared to untreated controls.

C. Whole Plant Bioassays

The herbicidal efficacy and auxin-like physiological effects of this compound can be evaluated through whole plant bioassays.

Protocol: Root Elongation Inhibition Assay

-

Seed Germination: Germinate seeds of a susceptible plant species on a control medium.

-

Transfer to Treatment Plates: Transfer seedlings with consistent root lengths to agar plates containing a concentration gradient of this compound.

-

Incubation: Incubate the plates vertically in a controlled growth chamber.

-

Measurement: Measure the primary root length after a defined period (e.g., 7-10 days).

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits root growth by 50%).

Caption: A workflow diagram illustrating the experimental validation of the mechanism of action.

IV. Concluding Remarks and Future Directions

This compound is poised to act as a classic synthetic auxin herbicide, exerting its phytotoxic effects by overwhelming the natural auxin signaling pathway. Its efficacy will be dictated by its affinity for the TIR1/AFB co-receptor complex and its stability within the plant. The experimental framework outlined in this guide provides a robust approach to confirming this mechanism of action and quantifying the biological activity of this compound.

Future research should focus on comparative studies with existing picolinate herbicides to understand the specific contributions of the 6-chloro and 5-phenyl substitutions to the molecule's herbicidal profile. Furthermore, investigating the metabolic fate of this compound in different plant species will be crucial for determining its selectivity and environmental persistence. A thorough understanding of its molecular interactions and physiological consequences will not only solidify our knowledge of this specific compound but also contribute to the rational design of next-generation herbicides with improved efficacy and environmental safety.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-phenylpicolinic Acid

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 6-Chloro-5-phenylpicolinic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to offer a detailed and scientifically grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive spectral analysis and standardized protocols for the future empirical validation of this compound.

Introduction

This compound is a substituted pyridine carboxylic acid with a molecular structure that suggests potential applications in areas such as pharmaceuticals, agrochemicals, and materials science. The precise characterization of its molecular structure is a prerequisite for any further investigation into its chemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for such characterization, providing detailed information about the connectivity of atoms, functional groups, and the overall molecular mass.

To date, a comprehensive set of experimental spectroscopic data for this compound has not been reported in publicly accessible literature. This guide, therefore, presents a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions are founded on the well-established principles of spectroscopic theory and are supported by comparative analysis with the known spectral data of structurally related compounds, including 6-chloropicolinic acid and 5-phenylpicolinic acid. The aim is to provide a robust analytical framework for researchers working with this compound, aiding in its identification and characterization.

Molecular Structure

The molecular structure of this compound forms the basis for all spectroscopic predictions.

Figure 1. Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the nitrogen atom in the pyridine ring, as well as the anisotropic effect of the phenyl ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | d | ~8.0 |

| H-4 | 7.9 - 8.1 | d | ~8.0 |

| Phenyl H (ortho) | 7.5 - 7.7 | m | - |

| Phenyl H (meta, para) | 7.3 - 7.5 | m | - |

| COOH | 12.0 - 14.0 | br s | - |

Rationale for Predictions:

-

Pyridine Protons (H-3 and H-4): The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the carboxylic acid and chloro substituents. H-3 is anticipated to be downfield from H-4 due to its proximity to the carboxylic acid group. They will appear as doublets due to coupling with each other.

-

Phenyl Protons: The protons of the phenyl group will appear as a complex multiplet in the aromatic region. The ortho protons are likely to be slightly downfield compared to the meta and para protons due to their proximity to the pyridine ring.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, characteristic of acidic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the known effects of the substituents on the pyridine and benzene rings.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-COOH) | 165 - 170 |

| C-6 (C-Cl) | 150 - 155 |

| C-5 (C-Ph) | 140 - 145 |

| C-3 | 138 - 142 |

| C-4 | 125 - 130 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho, meta, para) | 128 - 132 |

| COOH | 170 - 175 |

Rationale for Predictions:

-

Pyridine Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts. C-2 and C-6 will be significantly downfield due to their direct attachment to the electron-withdrawing carboxylic acid and chloro groups, respectively, and the nitrogen atom. C-5 will also be downfield due to the phenyl substituent.

-

Phenyl Carbons: The carbons of the phenyl ring will appear in the typical aromatic region. The ipso-carbon (attached to the pyridine ring) will be distinguishable from the other phenyl carbons.

-

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group will be the most downfield signal in the spectrum.

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |

| 1700-1725 | C=O stretch (carboxylic acid) | Strong |

| 1550-1600 | C=C and C=N stretch (aromatic rings) | Medium-Strong |

| 1200-1300 | C-O stretch and O-H bend | Medium |

| 1000-1100 | C-Cl stretch | Medium |

| 700-800 | C-H out-of-plane bend (aromatic) | Strong |

Rationale for Predictions:

-

Carboxylic Acid Group: A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹.

-

Aromatic Rings: The C=C and C=N stretching vibrations of the pyridine and phenyl rings will give rise to several bands in the 1550-1600 cm⁻¹ region.

-

C-Cl Bond: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

-

C-H Bending: Strong C-H out-of-plane bending vibrations for the substituted aromatic rings will be observed in the 700-800 cm⁻¹ range.

Predicted Mass Spectrum (MS)

The mass spectrum will provide the molecular weight and information about the fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 233 (¹²C₁₂H₈³⁵ClNO₂) and 235 (¹²C₁₂H₈³⁷ClNO₂) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of COOH (m/z = 188/190)

-

Loss of Cl (m/z = 198)

-

Loss of the phenyl group (m/z = 156/158)

-

Cleavage of the pyridine ring.

-

Figure 2. Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring spectroscopic data for a compound such as this compound.

7.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 3. Workflow for NMR spectroscopic analysis.

7.2 Infrared (IR) Spectroscopy

A common and effective method for solid samples is Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Figure 4. Workflow for ATR-FTIR spectroscopic analysis.

7.3 Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The following outlines a general workflow for ESI-MS.

Figure 5. Workflow for ESI-Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While awaiting experimental verification, these predictions offer a valuable resource for the identification and characterization of this compound. The provided standard operating procedures also serve as a practical guide for researchers to obtain high-quality experimental data. The combination of predictive data and standardized protocols is intended to facilitate and accelerate research involving this and structurally related molecules.

The Genesis and Trajectory of a Versatile Scaffold: A Technical Guide to the Discovery and Historical Development of Picolinic Acid Derivatives

This guide provides an in-depth exploration of the discovery and historical development of picolinic acid and its derivatives. From its early characterization in the 19th century to its contemporary applications in agriculture and medicine, this document traces the scientific journey of a seemingly simple molecule, revealing the intricate interplay of fundamental research and applied innovation. This narrative is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the scientific reasoning that has propelled the field forward.

Foundational Discoveries: The Emergence of a Pyridine Carboxylic Acid

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound that was first synthesized in the 19th century through various methods involving pyridine derivatives.[1] The groundwork for its discovery was laid by the pioneering work of chemists like August Wilhelm von Hofmann, whose contributions to the understanding of pyridine chemistry were crucial.[1] Early synthesis typically involved the oxidation of α-picoline (2-methylpyridine) or related compounds under controlled conditions, often employing strong oxidizing agents like potassium permanganate.[1][2]

The initial interest in picolinic acid was largely academic, focusing on its chemical properties as a pyridine derivative and a carboxylic acid. It is an isomer of nicotinic acid (niacin or vitamin B3) and isonicotinic acid.[3] A significant early observation was its ability to act as a chelating agent, a property first reported by Weidel in 1879, who demonstrated its efficient chelation of copper and iron.[4] This characteristic would later prove to be central to its biological functions and therapeutic applications.

Early Synthetic Methodologies: The Permanganate Oxidation

One of the earliest and most common laboratory-scale methods for synthesizing picolinic acid was the oxidation of α-picoline with potassium permanganate (KMnO4).[2][5] This method, while effective, required careful control of reaction conditions to achieve good yields and often involved a multi-step workup process to isolate the final product.

Experimental Protocol: Permanganate Oxidation of α-Picoline [2]

Objective: To synthesize picolinic acid via the oxidation of α-picoline using potassium permanganate.

Materials:

-

α-Picoline

-

Potassium permanganate (KMnO4)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

95% Ethanol

-

Dry hydrogen chloride (gas)

-

Absolute ethanol

-

Dry ether

Procedure:

-

In a 5-liter three-necked flask equipped with a reflux condenser and stirrer, combine 2500 ml of water and 50 g of α-picoline.

-

Add 90 g of potassium permanganate to the solution and heat on a steam bath until the purple color has nearly disappeared (approximately 1 hour).

-

Introduce a second 90 g portion of permanganate, followed by 500 ml of water, and continue heating until the purple color is gone (2–2.5 hours).

-

Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash the solid with 1 liter of hot water.

-

Concentrate the filtrate under reduced pressure to 150–200 ml, filter if necessary, and acidify to Congo red with concentrated hydrochloric acid.

-

Evaporate the acidic solution to dryness under reduced pressure.

-

Reflux the solid residue for one hour with 250 ml of 95% ethanol and filter. Repeat the extraction with 150 ml of 95% ethanol.

-

Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.

-

Chill the solution to approximately 10°C in a freezing mixture while continuing to saturate with hydrogen chloride.

-

Filter the resulting crystals of picolinic acid hydrochloride and air-dry.

Rationale: The strong oxidizing nature of potassium permanganate is harnessed to convert the methyl group of α-picoline into a carboxylic acid. The reaction is performed in an aqueous medium, and the progress is visually monitored by the disappearance of the purple permanganate color. The workup involves separating the product from the manganese dioxide byproduct and unreacted starting materials, followed by precipitation as the hydrochloride salt to facilitate isolation.

A Paradigm Shift in Agriculture: The Rise of Picolinic Acid Herbicides

The mid-20th century marked a significant turning point in the story of picolinic acid, as its derivatives began to be explored for their biological activity. This led to the development of a major class of synthetic auxin herbicides that have had a profound impact on modern agriculture.[6] These herbicides mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible broadleaf weeds.[6]

The Dawn of a New Herbicide Class: Picloram

The commercialization of picloram in the 1960s by Dow Chemical heralded the era of picolinic acid herbicides.[6][7] Picloram (4-amino-3,5,6-trichloropicolinic acid) demonstrated potent and persistent control of a wide range of broad-leaved weeds, particularly deep-rooted perennials and woody plants.[6][8] Its development represented a significant leap forward in selective weed control technology.[6]

Evolution and Refinement: From Clopyralid to Aminopyralid and Beyond

Following the success of picloram, research efforts focused on developing derivatives with improved selectivity, lower application rates, and more favorable environmental profiles.

-

Clopyralid: Introduced in 1975, clopyralid (3,6-dichloropicolinic acid) offered a different spectrum of weed control and was noted for its selectivity in various crops.[6][9]

-

Aminopyralid: Launched in 2005, aminopyralid represented a new generation of potency, providing effective weed control at significantly lower application rates.[6][10]

-

6-Aryl-Picolinates: More recent developments include the discovery of 6-aryl-picolinate herbicides like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[10][11] These compounds feature a phenyl group at the 6-position of the picolinic acid ring, offering unique weed control spectrums and favorable environmental characteristics.[10]

Mechanism of Action: Mimicking a Natural Hormone

Picolinic acid herbicides exert their effects by binding to the auxin co-receptor complex in plants. Specifically, they bind to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of ubiquitin ligase receptors.[10] This binding event triggers a cascade of downstream signaling that leads to the degradation of transcriptional repressors (Aux/IAA proteins), resulting in the expression of auxin-responsive genes. The subsequent disruption of normal hormonal balance leads to epinastic growth, tissue damage, and ultimately, plant death.

Figure 1: A simplified diagram illustrating the molecular mechanism of action of picolinic acid herbicides as synthetic auxins.

Comparative Efficacy of Picolinic Acid Herbicides

The efficacy of these herbicides is a critical factor in their application. The following table summarizes the typical application rates for several key picolinic acid derivatives.

| Herbicide | Year of Commercialization | Typical Application Rate (g/ha) | Target Weeds |

| Picloram | 1960s | 125–1120 | Broadleaf weeds, woody plants[10] |

| Clopyralid | 1975 | 105–500 | Thistles, clovers, and other broadleaf weeds[10] |

| Aminopyralid | 2005 | 5–120 | Broadleaf weeds, including invasive species[10] |

| Halauxifen-methyl | Recent | Not specified | Broadleaf weeds[10] |

| Florpyrauxifen-benzyl | Recent | Not specified | Broadleaf weeds[10] |

| Table 1: A comparison of key picolinic acid herbicides, their year of introduction, and typical application rates. |

Biological Significance and Therapeutic Potential: A Multifaceted Molecule

Beyond its role in agriculture, picolinic acid is an endogenous metabolite of the amino acid L-tryptophan in mammals, produced via the kynurenine pathway.[4][5] Its physiological functions have been a subject of growing interest, with research revealing a range of biological activities.

A Natural Chelator with Immunomodulatory Effects

As first observed in the 19th century, picolinic acid is an efficient chelator of metal ions, including zinc, iron, chromium, copper, and manganese.[4][12] This property is believed to play a role in the absorption of these essential trace elements from the gut.[12] Furthermore, picolinic acid has been shown to possess immunomodulatory and anti-proliferative effects.[4]

Emerging Antiviral and Anticancer Applications

Recent studies have highlighted the potential of picolinic acid and its derivatives in therapeutic applications.

-

Antiviral Activity: Research has demonstrated that picolinic acid can inhibit the entry of several enveloped viruses, including SARS-CoV-2 and influenza A virus, into host cells.[13][14][15] It appears to work by disrupting the viral envelope and interfering with the fusion of the viral and host cell membranes.[14][16] This broad-spectrum antiviral activity has positioned picolinic acid as a promising candidate for the development of new antiviral therapies.[13][17]

-

Anticancer Potential: The picolinamide scaffold (an amide derivative of picolinic acid) has been identified as a "privileged" structure in medicinal chemistry.[18] N-methylpicolinamide-containing compounds are being actively investigated as potential anticancer agents, with research focusing on their synthesis and structure-activity relationships.[19]

The Future of Picolinic Acid Derivatives: A Continuing Legacy

The journey of picolinic acid, from a laboratory curiosity to a cornerstone of modern herbicide technology and a promising therapeutic lead, underscores the enduring value of fundamental chemical research. The versatility of the picolinic acid scaffold continues to inspire the design and synthesis of novel derivatives with tailored biological activities.

Future research is likely to focus on several key areas:

-

Development of Novel Herbicides: The quest for more selective, potent, and environmentally benign herbicides will continue to drive the synthesis of new picolinic acid derivatives.[11]

-

Therapeutic Drug Development: The antiviral and anticancer properties of picolinic acid and its derivatives warrant further investigation and preclinical development.[14][19]

-

Advanced Synthesis Methodologies: The development of more efficient and sustainable synthetic routes to picolinic acid and its derivatives will be crucial for their large-scale production.[20][21]

The historical development of picolinic acid derivatives provides a compelling case study in the evolution of a chemical entity from basic science to impactful applications. The ongoing exploration of this versatile molecule promises to yield further innovations in both agriculture and human health.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Picolinic Acid Derivative: A Plant Growth Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids | MDPI [mdpi.com]

- 12. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]

- 13. Picolinic acid reveals its broad-spectrum antiviral abilities | The Microbiologist [the-microbiologist.com]

- 14. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 15. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. indiabioscience.org [indiabioscience.org]

- 17. Study unveils picolinic acid’s broad-spectrum antiviral abilities | EurekAlert! [eurekalert.org]

- 18. benchchem.com [benchchem.com]

- 19. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

The Pharmacological Potential of 6-Chloro-5-phenylpicolinic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Picolinic Acid Scaffold in Medicinal Chemistry

Picolinic acid, a pyridine-2-carboxylic acid, represents a privileged scaffold in the realm of biologically active molecules. As an endogenous metabolite of L-tryptophan, it and its synthetic derivatives have been shown to possess a wide array of physiological functions, including neuroprotective, immunomodulatory, and anti-proliferative effects.[1] The versatility of the picolinic acid core, amenable to diverse chemical modifications, has led to the development of compounds with applications ranging from herbicides to potential therapeutics for a variety of human diseases.[2][3] This technical guide provides an in-depth exploration of the potential biological activities of a specific derivative, 6-Chloro-5-phenylpicolinic acid, based on structure-activity relationship (SAR) studies of related picolinic acid compounds. While direct experimental data for this exact molecule is limited in publicly accessible literature, this guide will extrapolate its potential pharmacological profile, offering a valuable resource for researchers in drug discovery and development.

Chemical Profile and Synthesis

-

Chemical Name: this compound

-

Molecular Formula: C₁₂H₈ClNO₂

-

Molecular Weight: 233.65 g/mol

-

CAS Number: 1214352-99-4

The synthesis of this compound, while not extensively detailed in the literature, can be conceptually approached through established synthetic methodologies for substituted picolinic acids. A plausible synthetic route could involve the oxidation of a corresponding 2-methylpyridine precursor. For instance, a process analogous to the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid could be adapted, starting from a suitable 6-chloro-2-methyl-5-phenylpyridine intermediate.[4]

Potential Biological Activities and Mechanisms of Action

The biological activities of picolinic acid derivatives are significantly influenced by the nature and position of substituents on the pyridine ring. The presence of a chlorine atom at the 6-position and a phenyl group at the 5-position of the picolinic acid core in this compound suggests several potential areas of biological activity.

Herbicidal Activity: A Synthetic Auxin Analogue

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[5][6] Compounds like picloram and clopyralid have been used for decades for broadleaf weed control.[5][7] More recent developments have led to highly potent 6-aryl-picolinate herbicides.[7]

Mechanism of Action: Synthetic auxin herbicides mimic the natural plant hormone auxin (indole-3-acetic acid, IAA). They bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[7] This binding initiates a cascade of events leading to the degradation of Aux/IAA transcriptional repressors, which in turn activates auxin-responsive genes.[5] The resulting uncontrolled expression of these genes leads to epinastic growth, accumulation of abscisic acid and ethylene, and ultimately, plant death.[5][8]

The 6-phenyl substitution in this compound is particularly noteworthy, as 6-aryl-2-picolinates have demonstrated excellent herbicidal activities.[7] It is highly probable that this compound would exhibit herbicidal properties by acting as a synthetic auxin.

Proposed Herbicidal Signaling Pathway:

Caption: Proposed mechanism of herbicidal action for this compound.

Quantitative Data for Related Picolinic Acid Herbicides:

| Compound | Target Weed | IC50 / ED50 | Reference |

| Picloram | Cirsium arvense | ED50: ~125-1120 g/ha | [7] |

| Aminopyralid | Cirsium arvense | ED50: ~5-120 g/ha | [7] |

| Compound V-8 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid) | Post-emergence broadleaf weeds | Better than picloram at 300 g/ha | [6] |

Antimicrobial Activity

Picolinic acid and its derivatives have demonstrated notable antimicrobial activity against a range of bacteria and fungi.[9][10][11][12] The proposed mechanism often involves the chelation of metal ions essential for microbial growth and enzymatic function.[11]

Potential for this compound: The presence of the electron-withdrawing chloro and phenyl groups could modulate the electronic properties of the picolinic acid core, potentially enhancing its interaction with microbial targets. The lipophilicity imparted by the phenyl group may also facilitate passage through microbial cell membranes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC Values for Picolinic Acid and its Salts:

| Compound | Microorganism | MIC (mg/mL) at pH 5.0 | MIC (mg/mL) at pH 7.0 | Reference |

| Picolinic Acid | Staphylococcus aureus | 0.02 - 0.78 | 0.19 - 3.13 | [9] |

| Sodium Picolinate | Staphylococcus aureus | 0.02 - 0.78 | 0.19 - 3.13 | [9] |

| Picolinic Acid | Escherichia coli | 0.5 | - | [11] |

| Zinc Picolinate | Escherichia coli | 0.5 | - | [13] |

Enzyme Inhibition

Picolinic acid derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[2][3]

-

Dopamine β-monooxygenase (DBM) Inhibition: Substituted picolinic acids have been shown to inhibit DBM, an enzyme involved in the biosynthesis of norepinephrine.[14] Structure-activity relationship studies indicate that lipophilic groups at the 4-position and bulky substituents at the 5-position can enhance inhibitory activity.[14] The phenyl group at the 5-position of this compound aligns with this finding, suggesting potential DBM inhibitory activity.

-

Acetylcholinesterase (AChE) Inhibition: Picolinamide derivatives have been synthesized and evaluated as inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[15] The picolinamide scaffold demonstrated stronger activity than the corresponding benzamide derivatives.[15] While this compound is a carboxylic acid and not an amide, it could serve as a precursor for the synthesis of picolinamide-based AChE inhibitors.

-

Metallo-β-lactamase (MBL) Inhibition: Dipicolinic acid derivatives have been identified as potent inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers bacterial resistance to β-lactam antibiotics.[16] This suggests that the picolinic acid scaffold can be functionalized to target the active sites of metalloenzymes.

Workflow for Screening Enzyme Inhibitors:

Caption: A generalized workflow for the discovery of enzyme inhibitors.

Neurological and Anticonvulsant Activities

Picolinic acid is an endogenous metabolite in the brain and has been shown to possess neuroprotective properties.[1] It can protect against the neurotoxic effects of quinolinic acid, another tryptophan metabolite.[17][18] Furthermore, derivatives of picolinic acid have been synthesized and evaluated for their anticonvulsant activity.[19] For instance, picolinic acid 2-fluorobenzylamide was identified as a potent anticonvulsant with low neurotoxicity.[19] The potential of this compound to cross the blood-brain barrier and interact with neurological targets warrants investigation.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is not yet abundant in the public domain, a comprehensive analysis of the structure-activity relationships of related picolinic acid derivatives provides a strong foundation for predicting its pharmacological potential. The presence of the 6-chloro and 5-phenyl substituents suggests a high likelihood of potent herbicidal activity through the synthetic auxin mechanism. Furthermore, promising avenues for investigation include its potential as an antimicrobial agent, an enzyme inhibitor (particularly for DBM), and a modulator of neurological pathways.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic and agrochemical potential of this compound. Further investigation, including its synthesis, in vitro and in vivo biological evaluation, and toxicological profiling, is necessary to fully elucidate its pharmacological profile and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]

- 9. ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES [journal.pan.olsztyn.pl]

- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scihub.org [scihub.org]

- 14. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 16. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to In Silico Modeling and Docking of 6-Chloro-5-phenylpicolinic acid

Preamble: The Rationale for a Computational First Approach

In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is fraught with challenges, high costs, and significant attrition rates. The "fail early, fail cheap" paradigm is not just a mantra but a necessity. It is within this context that in silico methodologies, such as molecular modeling and docking, have transitioned from academic curiosities to indispensable tools in the pharmaceutical and biotechnology sectors. These computational techniques allow us to build, test, and refine hypotheses about a molecule's biological activity before a single pipette is lifted, thereby conserving resources and directing laboratory efforts toward the most promising avenues.

This guide provides an in-depth technical walkthrough of the in silico analysis of 6-Chloro-5-phenylpicolinic acid , a molecule belonging to the picolinic acid class of compounds. Picolinic acid and its derivatives are known for their versatile biological activities, often acting as metal chelators and forming stable complexes that can influence biological systems.[1][2] This document is structured not as a rigid protocol but as a logical workflow, mirroring the thought process of a computational chemist. We will explore the "why" behind each step, grounding our methodology in established scientific principles to ensure a robust and defensible computational model.

Part 1: Foundational Analysis of the Ligand

Before any simulation can begin, a thorough understanding of the molecule is paramount. This compound is a pyridine derivative with three key features: a carboxylic acid group, a chloro substituent, and a phenyl ring. These moieties dictate its electronic, steric, and pharmacokinetic properties.

Physicochemical Profile

A molecule's potential as a drug is heavily influenced by its physicochemical properties, which can be predicted using computational tools. These parameters, often guided by frameworks like Lipinski's Rule of Five, provide an early assessment of "drug-likeness."

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C12H8ClNO2 | Defines the elemental composition. |

| Molecular Weight | 233.65 g/mol | Influences absorption and diffusion; well within drug-like range (<500). |

| logP (Octanol/Water) | ~2.5 - 3.0 | Measures lipophilicity; affects solubility, permeability, and metabolism. |

| Topological Polar Surface Area | 50.5 Ų | Predicts cell permeability; values <140 Ų are associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 (from COOH) | Affects binding specificity and solubility. |

| Hydrogen Bond Acceptors | 3 (N in ring, 2 O in COOH) | Affects binding specificity and solubility. |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Determines the ionization state at physiological pH (7.4), where it will be deprotonated (carboxylate). |

Note: These values are estimations derived from standard computational algorithms and provide a baseline for further study.

Part 2: The In Silico Discovery Workflow

Our approach is a multi-stage process designed to be self-validating at each critical juncture. The workflow ensures that the final docking results are not merely computational artifacts but are built upon a foundation of careful preparation and logical choices.

Caption: High-level workflow for in silico drug discovery.

Target Identification: Formulating a Testable Hypothesis

The biological activity of this compound is not explicitly defined. Therefore, our first task is to identify a putative biological target. Picolinic acid derivatives have shown promise as inhibitors of various enzymes, particularly metalloenzymes and kinases.[3][4] For this guide, we will hypothesize that the structural features of our molecule make it a potential inhibitor of a Matrix Metalloproteinase (MMP) , specifically MMP-9 (Gelatinase B) , an enzyme implicated in cancer metastasis and inflammation. The rationale is twofold:

-

The carboxylic acid can act as a zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the MMP active site.

-

The phenyl and pyridine rings can form favorable hydrophobic and pi-stacking interactions within the enzyme's specificity pockets.

We will use the crystal structure of human MMP-9 for our study, which can be obtained from the Protein Data Bank (PDB).[5]

Experimental Protocol: Molecular Docking

This protocol outlines the step-by-step methodology for docking this compound into the active site of MMP-9. This process is a cornerstone of structure-based drug design.[6][]

Caption: Step-by-step molecular docking workflow.

Step 1: Ligand Preparation

-

Rationale: A low-energy, geometrically correct 3D structure of the ligand is essential for an accurate docking simulation. The protonation state is particularly critical.

-

Protocol:

-

Sketch this compound in a molecular editor (e.g., MarvinSketch, ChemDraw).

-

Use software (e.g., Open Babel) to generate a 3D conformation.

-

Perform energy minimization using a suitable force field like MMFF94.

-

Crucial Step: Adjust the protonation state of the carboxylic acid to its anionic form (carboxylate), as it will be deprotonated at physiological pH.

-

Save the final structure in a docking-ready format (e.g., .pdbqt for AutoDock Vina), which includes atomic charges and rotatable bond information.

-

Step 2: Protein Target Preparation

-

Rationale: Raw PDB structures are not suitable for docking. They often contain experimental artifacts, lack hydrogen atoms, and may have missing residues that must be corrected.

-

Protocol:

-

Download the PDB file for human MMP-9 (e.g., PDB ID: 4H1Q).

-

Using a molecular modeling suite (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro), remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogen atoms and, if necessary, repair any missing side chains or loops.

-

Assign partial charges to all atoms (e.g., Gasteiger charges).

-

Save the cleaned protein structure in the .pdbqt format.

-

Step 3: Defining the Binding Site (Grid Generation)

-

Rationale: Docking algorithms need a defined search space to explore potential binding poses efficiently. This space, or "grid box," should encompass the entire active site.

-

Protocol:

-

Load the prepared protein structure into a visualization tool (e.g., AutoDockTools, UCSF Chimera).

-

Identify the catalytic Zinc ion and key surrounding residues (e.g., the HExxHxxGxxH motif).

-

Define the center of the grid box on or near the Zinc ion.

-

Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to needlessly increase computation time.

-

Step 4: Performing the Docking Simulation

-

Rationale: This is the core computational step where the software systematically explores different orientations and conformations of the ligand within the defined binding site, evaluating each pose with a scoring function.[8]

-

Protocol:

-

Use a validated docking program such as AutoDock Vina.

-

Provide the prepared ligand and protein files, along with the grid box configuration.

-

Set the exhaustiveness parameter, which controls the thoroughness of the search. A value of 16 or higher is recommended for final calculations.

-

Execute the docking run. The output will be a set of predicted binding poses ranked by their binding affinity scores.

-

Part 3: Interpreting the Results - From Data to Insight

The output of a docking simulation is a wealth of data that requires careful interpretation. The goal is to move beyond a simple binding score to a plausible, chemically intuitive model of interaction.

Analysis of Docking Poses and Scores

The primary quantitative output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a more favorable predicted interaction.

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Predicted Interactions |

| 1 | -8.5 | 0.00 | Carboxylate chelates catalytic Zn²⁺; Phenyl ring in S1' pocket; H-bond with Leu188. |

| 2 | -8.2 | 1.35 | Carboxylate chelates catalytic Zn²⁺; Phenyl ring shows alternate pi-stacking with His226. |

| 3 | -7.9 | 2.10 | Different orientation where the chloro-pyridine moiety occupies the S1' pocket. |

Expert Insight: The Fallacy of Scores: A docking score is an estimation, not a precise measurement of binding affinity. It is most powerful when used for relative comparison (e.g., comparing different ligands in the same active site) rather than as an absolute predictor of potency. The plausibility of the binding pose and the specific interactions formed are often more informative than the score alone.

Visualization of the Binding Mode

Visual inspection of the top-ranked pose is essential for validating the docking result. Using software like PyMOL or Discovery Studio, we can analyze the predicted interactions in 3D. For our hypothetical docking of this compound into MMP-9, a successful pose would ideally show:

-

Zinc Chelation: The two oxygen atoms of the carboxylate group forming coordinate bonds with the catalytic Zn²⁺ ion.

-

Hydrophobic Interactions: The phenyl ring fitting snugly into the large, hydrophobic S1' specificity pocket of the enzyme.

-

Hydrogen Bonding: The pyridine nitrogen or other atoms forming hydrogen bonds with backbone or side-chain atoms of the protein, such as Leu188 or Ala189.

Part 4: Post-Docking Validation and Future Directions

A single docking run is a static snapshot. To increase confidence in our model, further computational validation is recommended.

-

Molecular Dynamics (MD) Simulation: MD simulations can assess the stability of the predicted protein-ligand complex over time (nanoseconds to microseconds).[] If the ligand remains stably bound in its docked pose throughout the simulation, it lends significant support to the docking hypothesis.

-

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This helps to identify potential liabilities early in the discovery process.[5]

-

Lead Optimization: The docking model serves as a powerful guide for structure-activity relationship (SAR) studies. For example, our model might suggest that adding a substituent to the phenyl ring could lead to additional favorable interactions, thereby guiding the synthesis of more potent analogues.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and docking analysis of this compound. By grounding our study in a clear hypothesis and employing a multi-step process of preparation, simulation, and critical analysis, we can generate a plausible model of its interaction with a putative biological target, MMP-9. This computational model is not an end in itself but a powerful starting point. It provides actionable insights that can guide experimental validation, de-risk the drug discovery process, and ultimately accelerate the development of novel therapeutics.

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 6-Chloro-5-phenylpicolinic Acid: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-phenylpicolinic acid is a substituted pyridine carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a phenyl group and a chlorine atom on the pyridine ring, offers multiple reaction sites for chemical modification. This guide provides an in-depth overview of its chemical identity, synthesis, and potential applications, with a focus on its role in drug discovery and development.

Core Chemical Identity

This compound is identified by its specific chemical structure and identifiers, which are crucial for sourcing and regulatory purposes.

| Identifier | Value | Source |

| CAS Number | 1214352-99-4 | [1][2][3] |

| Molecular Formula | C₁₂H₈ClNO₂ | [1][2] |

| Molecular Weight | 233.65 g/mol | [1][2] |

| IUPAC Name | 6-chloro-5-phenylpyridine-2-carboxylic acid | [1] |

| SMILES | O=C(O)c1nc(Cl)ccc1c2ccccc2 | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis and Mechanism

The synthesis of substituted picolinic acids often involves multi-step processes, including cross-coupling reactions to introduce the phenyl group and subsequent oxidation or hydrolysis to yield the carboxylic acid. While specific proprietary synthesis methods for this compound may vary, a general plausible synthetic workflow can be conceptualized based on common organic chemistry reactions for similar heterocyclic compounds.

A potential synthetic route could start from a dichloropyridine derivative, followed by a selective Suzuki or Stille cross-coupling to introduce the phenyl group, and finally, a manipulation of a functional group to reveal the carboxylic acid.

Conceptual Synthesis Workflow

The diagram below illustrates a potential high-level workflow for the synthesis of this compound. The choice of catalyst, solvent, and reaction conditions is critical at each step to ensure high yield and regioselectivity.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Picolinic acid and its derivatives are recognized as important scaffolds in medicinal chemistry. The presence of a chlorine atom and a phenyl group in this compound makes it a versatile intermediate for creating libraries of compounds for screening.

-

Scaffold for Novel Therapeutics: The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR). The chlorine atom can be a site for further cross-coupling reactions or nucleophilic substitutions.

-

Intermediate for Complex Molecules: Picolinic acid derivatives are used in the synthesis of more complex molecules, including inhibitors of enzymes like PI3-kinase and agonists for receptors such as the serotonin 5-HT2c receptor, which are targets for various diseases.[4]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of analytical techniques. Commercial suppliers often provide access to analytical data for their products.[2]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the position of the substituents on the pyridine ring.

A comprehensive analysis using these methods is essential to validate the material before its use in sensitive research and development applications.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: The compound should be stored in an inert atmosphere, such as under argon or nitrogen, at a refrigerated temperature of 2-8°C.[2]

-

Safety: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of drug discovery and materials science. Its well-defined chemical identity, coupled with its versatile reactivity, makes it a valuable tool for researchers and scientists. Understanding its synthesis, properties, and analytical characterization is fundamental to leveraging its full potential in the development of novel chemical entities.

References

The Evolving Landscape of Substituted Picolinic Acids: A Technical Guide for Chemical Innovation

Substituted picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a cornerstone of modern chemical research and development.[1] This "privileged" scaffold, as it is often termed in medicinal chemistry, serves as a versatile blueprint for creating molecules with profound effects across agriculture, medicine, and materials science.[2] The strategic placement of various functional groups onto the picolinic acid core allows for the fine-tuning of a compound's steric and electronic properties, dramatically influencing its biological activity and chemical behavior.

This guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) that define this vital class of molecules. It is designed for researchers, scientists, and drug development professionals, offering not just established protocols but also the causal reasoning behind experimental choices, fostering a deeper understanding of how to innovate within this chemical space.

Core Synthetic Strategies: Building the Picolinic Acid Backbone

The creation of substituted picolinic acids is a foundational skill for chemists in this field. Methodologies often begin with commercially available, pre-substituted pyridines or involve building the substituted ring system from acyclic precursors. A common and robust approach involves the oxidation of a substituent at the 2-position of the pyridine ring, such as a methyl group (α-picoline), to form the carboxylic acid.[3]

However, for creating diverse libraries of compounds for screening, more sophisticated strategies are required. These often involve multi-step sequences that allow for precise control over the placement of substituents.

Protocol 1: Synthesis of a Halogenated Picolinic Acid Derivative

This protocol outlines a representative synthesis of a di-halogenated aminopicolinic acid, a common core structure for potent herbicides. The rationale behind this multi-step process is to introduce substituents sequentially, leveraging the directing effects of existing groups and protecting reactive sites as needed.

Step 1: N-Oxide Formation

-

Action: React the starting picoline with an oxidizing agent like hydrogen peroxide in acetic acid.

-

Causality: The pyridine N-oxide is formed to activate the pyridine ring for electrophilic nitration, particularly at the 4-position, which is otherwise disfavored.

Step 2: Electrophilic Nitration

-

Action: Treat the N-oxide with a mixture of fuming nitric acid and sulfuric acid.[4]

-

Causality: This classic nitrating mixture introduces a nitro group at the 4-position. The N-oxide group enhances the electron deficiency of the ring, making it susceptible to this reaction.

Step 3: Deoxygenation and Halogenation

-

Action: The nitro-substituted N-oxide is treated with a halogenating agent like phosphorus oxychloride (POCl₃).

-

Causality: This step serves a dual purpose. It removes the N-oxide to revert to the pyridine core and simultaneously introduces chlorine atoms at the 2- and 6-positions, which are activated by the electron-withdrawing nitro group.

Step 4: Nucleophilic Aromatic Substitution (Amination)

-

Action: React the chlorinated intermediate with ammonia.

-

Causality: The chlorine atom at the 4-position is highly activated towards nucleophilic attack. Ammonia displaces this chlorine to install the key amino group.

Step 5: Reduction of the Nitro Group

-

Action: The nitro group is reduced to an amine using a reducing agent such as iron in acetic acid or catalytic hydrogenation.[4]

-

Causality: This step is often performed to create an amino-substituted picolinic acid, a common feature in biologically active molecules.

Step 6: Final Oxidation to Carboxylic Acid

-

Action: If the starting material was a picoline (2-methylpyridine), the methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Causality: This final step establishes the defining carboxylic acid moiety of the picolinic acid.

Self-Validation: Each step of this synthesis must be monitored for completion using Thin Layer Chromatography (TLC). The identity and purity of each intermediate and the final product must be confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Agriculture: The Synthetic Auxin Herbicides